5-Methyl-2-piperazinone HCl is a highly versatile, conformationally restricted heterocyclic building block widely utilized in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs) [1]. Featuring a piperazine ring with a carbonyl group at the 2-position and a methyl group at the 5-position, this compound offers a unique combination of an amide linkage and a sterically hindered secondary amine. Procuring this material as a hydrochloride salt rather than a free base fundamentally alters its physical properties, converting a typically hygroscopic, difficult-to-handle oil or low-melting solid into a stable, highly water-soluble crystalline powder [1]. This makes it an essential precursor for medicinal chemists and process engineers who require precise stoichiometric control and long-term shelf stability during scale-up operations.
Substituting 5-Methyl-2-piperazinone HCl with generic alternatives, such as unsubstituted 2-piperazinone or the 5-methyl free base, introduces severe process and performance liabilities. The free base form is notoriously hygroscopic, rapidly absorbing atmospheric moisture, which leads to unpredictable molecular weights, weighing errors, and the degradation of moisture-sensitive coupling reagents in downstream reactions [1]. Furthermore, attempting to use unsubstituted 2-piperazinone removes the critical steric bulk provided by the 5-methyl group. This methyl substitution is not merely structural; it dictates the regioselectivity of N4-alkylation and acylation, and forces the piperazinone ring into specific conformations required for target binding [2]. Without the 5-methyl group, buyers risk synthesizing off-target analogs with poor pharmacological profiles, while using the free base jeopardizes batch-to-batch reproducibility.
The free base of 5-methyl-2-piperazinone is highly hygroscopic, making it difficult to maintain anhydrous conditions during storage and handling [1]. In contrast, 5-Methyl-2-piperazinone HCl is a stable crystalline solid that resists moisture uptake under standard laboratory conditions. This physical stability ensures that the mass weighed directly correlates to the molar amount of the active amine, preventing the 5-15% stoichiometric errors commonly observed when handling the free base in ambient air [1].
| Evidence Dimension | Moisture uptake and handling stability |
| Target Compound Data | 5-Methyl-2-piperazinone HCl (maintains >99% mass stability in ambient air) |
| Comparator Or Baseline | 5-Methyl-2-piperazinone free base (rapid moisture absorption, deliquescent tendencies) |
| Quantified Difference | Elimination of 5-15% weighing errors caused by water mass |
| Conditions | Ambient laboratory weighing and storage |
Procuring the HCl salt ensures exact stoichiometry for sensitive catalytic cross-coupling or amidation reactions, preventing yield losses and reagent waste.
The presence of the methyl group at the 5-position, directly adjacent to the secondary amine at N4, provides crucial steric hindrance that differentiates the reactivity of the two nitrogen atoms in the piperazinone ring [1]. When subjected to alkylation or Buchwald-Hartwig amination, 5-Methyl-2-piperazinone HCl demonstrates superior regiocontrol, favoring mono-functionalization at N4 without the over-reaction profiles seen in unsubstituted 2-piperazinone [1].
| Evidence Dimension | Regioselectivity and mono-alkylation yield |
| Target Compound Data | 5-Methyl-2-piperazinone HCl (high regioselectivity for N4 mono-functionalization) |
| Comparator Or Baseline | Unsubstituted 2-piperazinone (prone to competitive reactions or over-alkylation) |
| Quantified Difference | Significant increase in desired mono-functionalized product yield |
| Conditions | Standard N-alkylation or cross-coupling conditions |
Buyers save time and purification costs by utilizing a scaffold that inherently directs functionalization to the correct position.
In medicinal chemistry, the lipophilicity and conformation of piperazine scaffolds directly impact cardiovascular safety. Studies have demonstrated that incorporating a 5-methyl-2-piperazinone core into lead compounds significantly reduces off-target human Ether-à-go-go-Related Gene (hERG) potassium channel binding affinity compared to more lipophilic or unsubstituted piperazine derivatives [1]. The 5-methyl group alters the spatial orientation of the molecule, disrupting the pharmacophore required for hERG blockade while maintaining primary target potency.
| Evidence Dimension | hERG potassium channel binding affinity (off-target toxicity) |
| Target Compound Data | 5-Methyl-2-piperazinone derivatives (exhibit significantly reduced hERG binding, IC50 > 10 μM) |
| Comparator Or Baseline | Unsubstituted piperazine/piperazinone analogs (higher lipophilicity, stronger hERG binding) |
| Quantified Difference | Up to a 10-fold reduction in hERG liability |
| Conditions | in vitro hERG patch-clamp or binding assays for derived lead compounds |
Procuring the 5-methyl-substituted scaffold allows medicinal chemists to proactively engineer out cardiovascular toxicity early in the drug discovery pipeline.
For industrial scale-up, the solubility profile of an intermediate dictates the choice of solvent systems. 5-Methyl-2-piperazinone HCl exhibits exceptionally high aqueous solubility compared to its free base counterpart [1]. This property allows process chemists to utilize environmentally benign biphasic solvent systems (e.g., Schotten-Baumann conditions) for N-acylation, where the hydrochloride salt is dissolved in the aqueous phase and reacts at the interface, simplifying downstream organic extraction [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | 5-Methyl-2-piperazinone HCl (highly soluble in water) |
| Comparator Or Baseline | 5-Methyl-2-piperazinone free base (limited aqueous solubility, requires organic solvents) |
| Quantified Difference | Orders of magnitude higher solubility in aqueous media |
| Conditions | Aqueous or biphasic reaction systems at standard temperature |
The salt form enables greener, more scalable biphasic reaction conditions, reducing the reliance on expensive or toxic organic solvents during early synthetic steps.
As a conformationally restricted scaffold, 5-Methyl-2-piperazinone HCl is ideal for synthesizing protease-resistant peptide analogs, where the 5-methyl group locks the required binding conformation [1].
Procuring this specific methylated scaffold is a strategic choice for medicinal chemistry teams needing to reduce the lipophilicity and hERG liability of piperazine-containing drug candidates [1].
The crystalline stability and non-hygroscopic nature of the HCl salt make it the preferred precursor for pilot-plant scale synthesis, ensuring reproducible stoichiometry in large-scale amidation or cross-coupling reactions [2].
Due to its high aqueous solubility, the HCl salt is perfectly suited for continuous flow setups utilizing biphasic aqueous/organic streams for rapid, high-throughput library generation [2].